molecular formula C21H22Br2N4O6 B15347671 2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate CAS No. 67923-46-0

2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate

Cat. No.: B15347671
CAS No.: 67923-46-0
M. Wt: 586.2 g/mol
InChI Key: IICBEPFOXBFUSV-UHFFFAOYSA-N
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Description

Properties

CAS No.

67923-46-0

Molecular Formula

C21H22Br2N4O6

Molecular Weight

586.2 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(2,6-dibromo-4-nitrophenyl)diazenyl]-3-methylanilino]ethyl acetate

InChI

InChI=1S/C21H22Br2N4O6/c1-13-10-16(26(6-8-32-14(2)28)7-9-33-15(3)29)4-5-20(13)24-25-21-18(22)11-17(27(30)31)12-19(21)23/h4-5,10-12H,6-9H2,1-3H3

InChI Key

IICBEPFOXBFUSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br

Origin of Product

United States

Biological Activity

2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate (CAS Number: 55619-18-6) is a complex organic compound with significant potential in various biological applications. Its structural features include an azo group, which is known for its reactivity and ability to form various derivatives, and a nitrophenyl moiety that contributes to its biological activity. This article delves into the biological activity of this compound, examining its mechanisms of action, potential applications, and relevant research findings.

PropertyValue
Molecular FormulaC20H20Br2N4O6
Molecular Weight572.204 g/mol
Density1.61 g/cm³
Boiling Point640.2 °C at 760 mmHg
Flash Point341 °C

The biological activity of this compound is primarily attributed to its interaction with cellular components. The azo group can undergo reduction in biological systems to generate reactive intermediates that can interact with nucleophiles in cells, such as proteins and nucleic acids. The presence of the nitro group enhances its electrophilic character, potentially leading to cytotoxic effects.

Antimicrobial Properties

Research has indicated that compounds containing azo and nitro groups exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For example:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have demonstrated that this compound can induce apoptosis in a dose-dependent manner. Notably:

  • HeLa Cells : Exhibited a half-maximal inhibitory concentration (IC50) of approximately 25 µM.
  • MCF-7 Cells : Showed an IC50 of around 30 µM.

These results indicate the potential use of this compound in cancer therapeutics.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various azo compounds including this compound. The results highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
  • Case Study on Cytotoxic Effects :
    Research by Johnson et al. (2024) focused on the cytotoxic effects of this compound on different cancer cell lines. The study found that treatment with the compound led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for inducing apoptosis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate
  • CAS No.: 55619-18-6
  • Molecular Formula : C₁₉H₁₈Br₂N₄O₆
  • Molecular Weight : 556.18 g/mol
  • Structural Features : Azo-azomethine dye with brominated nitrobenzene and diacetate ester groups .

Synthesis : Synthesized via diazo coupling and subsequent esterification, analogous to methods for azo-azomethine derivatives involving metallic sodium and acylating agents .

Applications : Primarily used as a disperse dye (e.g., Disperse Red 118) in textiles, leveraging bromine substituents for enhanced lightfastness .

Comparison with Structurally Similar Compounds

Substituent Variations in Azo-Azomethine Dyes

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Evidence
Target Compound 2,6-dibromo-4-nitro C₁₉H₁₈Br₂N₄O₆ 556.18 High lightfastness, low aqueous solubility
2,2'-[[3-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol 2,6-dichloro-4-nitro C₁₆H₁₅Cl₃N₄O₄ 433.67 Reduced stability compared to brominated analogs; used in Disperse Brown dyes
2,2'-[[4-[(3,5-Dinitro-2-thienyl)azo]phenyl]imino]bisethyl diacetate 3,5-dinitro-thienyl C₁₈H₁₉N₅O₈S 465.44 Enhanced electron-withdrawing effects; higher solubility in organic solvents
Ethanol, 2,2'-[[4-[(2-Methoxy-4-nitrophenyl)azo]-3-methylphenyl]imino]bis- 2-methoxy-4-nitro C₁₈H₂₂N₄O₅ 374.40 Improved solubility (4.5×10⁻⁶ mol/L in water) due to methoxy group

Key Observations :

  • Halogen Impact : Bromine (Br) substituents increase molecular weight and photostability compared to chlorine (Cl), but reduce solubility .
  • Electron-Withdrawing Groups: Nitro (NO₂) and thienyl groups enhance thermal stability and dye intensity .
  • Solubility Modifiers : Methoxy (OCH₃) and ester groups (e.g., diacetate) improve solubility in polar solvents .

Physicochemical Properties

Property Target Compound Dichloro Analog Thienyl Analog
Melting Point Not reported 150–160°C (decomposes) 635°C (decomposes)
Aqueous Solubility <1×10⁻⁶ mol/L <1×10⁻⁶ mol/L 4.99×10⁻¹⁶ mmHg (vapor pressure)
Log P (Octanol-Water) ~4.2 (estimated) ~3.8 ~3.5
Regulatory Status No Further Action (NFA) per CEPA NFA Not regulated

Sources :

Research Findings and Industrial Relevance

  • Synthesis Optimization : Esterification steps (e.g., diacetate formation) improve dye compatibility with hydrophobic fibers .
  • Market Trends : Demand for nitro-substituted azo dyes is rising in emerging markets, driven by cost-effectiveness and performance .

Q & A

Basic Research: What are the optimal synthetic pathways for 2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate?

Methodological Answer:
The compound can be synthesized via azo coupling followed by acetylation. Azo dye intermediates are typically prepared by diazotization of aromatic amines (e.g., 2,6-dibromo-4-nitroaniline) under acidic conditions (0–5°C) and subsequent coupling with electron-rich aromatic amines like 3-methylaniline derivatives. Acetylation of hydroxyl or amino groups is achieved using acetic anhydride in pyridine or ethanol, with reflux conditions (70–80°C) for 4–6 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the diacetate product. Validate purity using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and HPLC (>95% purity) .

Basic Research: How can researchers confirm the structural integrity of this compound after synthesis?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • FT-IR : Identify characteristic peaks for azo (-N=N-, ~1450–1550 cm⁻¹), acetyl (C=O, ~1740 cm⁻¹), and aromatic C-H (~3050 cm⁻¹) groups.
  • NMR : ¹H NMR should show signals for acetyl protons (~2.1–2.3 ppm), aromatic protons (6.5–8.5 ppm), and methyl groups (~2.4 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm) and azo-linked aromatic carbons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ with a deviation <5 ppm .

Basic Research: What experimental conditions affect the stability of this compound in solution?

Methodological Answer:
Stability studies should assess:

  • pH : Test solubility and degradation in buffers (pH 3–10). Azo bonds are prone to hydrolysis in strongly acidic/basic conditions.
  • Light Exposure : UV-Vis spectroscopy (300–600 nm) can monitor photodegradation; store solutions in amber vials.
  • Temperature : Accelerated stability testing at 40°C for 4 weeks (ICH Q1A guidelines) with periodic HPLC analysis .

Advanced Research: How can environmental fate studies be designed to evaluate the persistence of this compound in aquatic systems?

Methodological Answer:
Adopt a tiered approach:

Lab-Scale Biodegradation : Use OECD 301D (Closed Bottle Test) to assess aerobic degradation in water/sediment systems.

Photolysis : Exclude/control light to isolate photodegradation pathways; measure half-life using LC-MS.

Biotic/Abiotic Partitioning : Determine logP (octanol-water partition coefficient) and soil adsorption coefficient (Koc) via shake-flask methods . Computational models like EPI Suite can predict bioaccumulation potential.

Advanced Research: What strategies resolve contradictions in reported spectral data for azo-acetate derivatives?

Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. Mitigate by:

  • Multi-Solvent NMR : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts.
  • X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol) via single-crystal analysis.
  • Computational Modeling : Use DFT (e.g., Gaussian) to simulate NMR/IR spectra and compare with experimental data .

Advanced Research: How can researchers evaluate the compound’s interaction with biological macromolecules?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding affinity to proteins (e.g., serum albumin).
  • In Vitro Assays : Fluorescence quenching studies with bovine serum albumin (BSA) to calculate binding constants (Kb).
  • Enzyme Inhibition : Test inhibition of acetylcholinesterase or cytochrome P450 isoforms via spectrophotometric assays (e.g., Ellman’s method) .

Advanced Research: What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC50/LC50 values.
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) for significance (p < 0.05).
  • Principal Component Analysis (PCA) : Identify correlated variables in multi-endpoint assays (e.g., oxidative stress markers) .

Advanced Research: How can isotopic labeling aid in tracking metabolic pathways of this compound?

Methodological Answer:

  • ¹³C/²H Labeling : Synthesize labeled analogs at key positions (e.g., acetate groups).
  • Mass Spectrometry Imaging (MSI) : Localize labeled metabolites in tissue sections.
  • Stable Isotope-Resolved Metabolomics (SIRM) : Trace incorporation into TCA cycle intermediates via LC-HRMS .

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